![molecular formula C25H25N3O2 B2503788 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 891090-38-3](/img/structure/B2503788.png)
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
The compound 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a heterocyclic compound that likely contains a pyrrole moiety, which is a five-membered aromatic ring with a nitrogen atom. This structure is often found in various biologically active compounds and can be functionalized to enhance its properties. The urea functionality within the compound suggests potential for hydrogen bonding and anion recognition, which could be useful in sensor applications or as a building block in supramolecular chemistry.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar heterocyclic compounds have been synthesized through various methods. For instance, a novel one-pot synthesis approach was used to create a complex heterocyclic compound involving a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized using several spectroscopic techniques . This suggests that the synthesis of the compound might also involve a multi-step or one-pot approach, utilizing similar characterization methods to confirm the structure.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using single-crystal X-ray diffraction and density functional theory (DFT) . These methods provide detailed information about the geometric parameters and the electronic structure of the molecule. The presence of a urea group in the molecule could imply a propensity for intramolecular hydrogen bonding, which can be confirmed and analyzed using these techniques.
Chemical Reactions Analysis
The urea functionality in the compound is known to participate in hydrogen bonding interactions, which can be crucial in the formation of complexes with other molecules. For example, N-substituted ureas have been shown to associate with benzoates and naphthyridines through hydrogen bonding, which is influenced by the substituents on the urea . This indicates that this compound could also engage in similar interactions, potentially leading to the formation of supramolecular structures or affecting its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea-functionalized (benzo)pyrroles have been extensively studied, with a focus on their anion complexation chemistry . These compounds are known to act as neutral anion sensors, with their effectiveness and selectivity being a result of careful analysis and optimization of their properties. The compound , with its urea and pyrrole functionalities, is likely to exhibit similar properties, such as solubility in organic solvents, melting points, and the ability to form stable complexes with anions.
Scientific Research Applications
Urea Derivatives in Drug Design
Importance in Medicinal Chemistry
Ureas possess unique hydrogen bonding capabilities, making them crucial for drug-target interactions. They are often incorporated into small molecules to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives have been explored as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes. This highlights the significance of urea in drug design, providing insights into the potential applications of specific urea derivatives like "1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea" in medicinal chemistry (Jagtap et al., 2017).
Therapeutic Potential of Urea-Based Compounds
Bioactivities of 1,3,4-Oxadiazole Derivatives
Compounds with the 1,3,4-oxadiazole ring, sharing structural similarities with urea derivatives, demonstrate effective binding with various enzymes and receptors, eliciting a range of bioactivities. This suggests the exploration of similar urea-based compounds, including "this compound," for the development of therapeutic agents targeting a multitude of diseases (Verma et al., 2019).
Urea in Biosensors
Urea Biosensors for Medical and Environmental Applications
Urea biosensors, utilizing urease as a bioreceptor element, showcase the importance of urea in detecting and quantifying urea concentration across various fields. This underlines the broader applicability of urea derivatives in developing biosensors for health diagnostics and environmental monitoring (Botewad et al., 2021).
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
The compound also contains a pyrrolidine ring , which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The affected biochemical pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the biological system in which it is used. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-benzhydryl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-18-12-14-22(15-13-18)28-17-21(16-23(28)29)26-25(30)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFSJHRTXNDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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